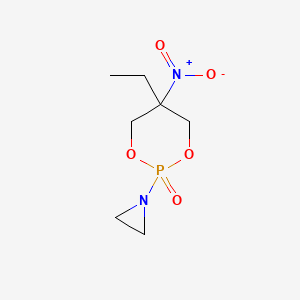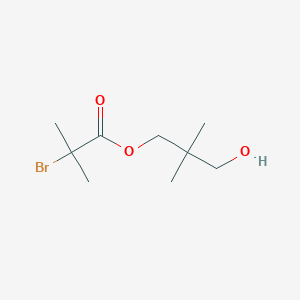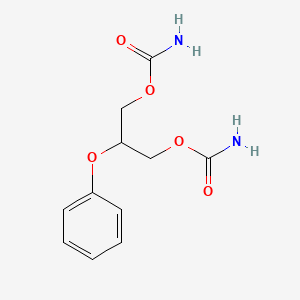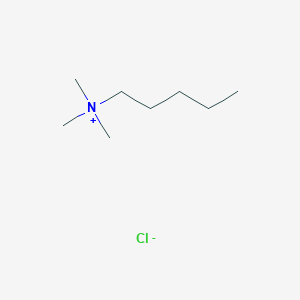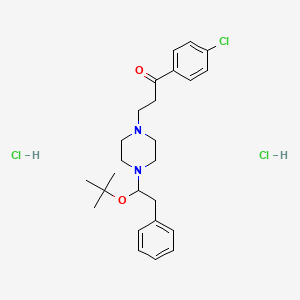
Tribenzylalumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tribenzylalumane is an organoaluminum compound with the chemical formula Al(CH2Ph)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds
准备方法
Synthetic Routes and Reaction Conditions
Tribenzylalumane can be synthesized through the reaction of aluminum trichloride (AlCl3) with benzylmagnesium chloride (PhCH2MgCl) in an ether solvent. The reaction proceeds as follows:
AlCl3+3PhCH2MgCl→Al(CH2Ph)3+3MgCl2
This method involves the use of Grignard reagents, which are known for their reactivity with various electrophiles, including metal halides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Tribenzylalumane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form aluminum oxide and benzyl radicals.
Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.
Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: this compound can reduce compounds such as ketones and aldehydes.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide (Al2O3) and benzyl radicals.
Reduction: Corresponding alcohols from ketones and aldehydes.
Substitution: Various substituted organoaluminum compounds.
科学研究应用
Tribenzylalumane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activity.
Medicine: Research is ongoing into the potential use of organoaluminum compounds in drug delivery systems.
Industry: this compound is explored for its use in catalysis, particularly in polymerization reactions and the production of fine chemicals.
作用机制
The mechanism by which tribenzylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitutions and reductions. The benzyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Trimethylaluminum (Al(CH3)3): Another organoaluminum compound, but with methyl groups instead of benzyl groups.
Triethylaluminum (Al(C2H5)3): Similar to tribenzylalumane but with ethyl groups.
Triphenylaluminum (Al(C6H5)3): Contains phenyl groups instead of benzyl groups.
Uniqueness
This compound is unique due to the presence of benzyl groups, which provide both steric and electronic effects that influence its reactivity. The benzyl groups can stabilize certain reaction intermediates, making this compound a valuable reagent in organic synthesis.
属性
CAS 编号 |
14994-03-7 |
|---|---|
分子式 |
C21H21Al |
分子量 |
300.4 g/mol |
IUPAC 名称 |
tribenzylalumane |
InChI |
InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2; |
InChI 键 |
MCWWHQMTJNSXPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C[Al](CC2=CC=CC=C2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)



